molecular formula C16H16INO B5022286 N-(4-iodophenyl)-2-phenylbutanamide

N-(4-iodophenyl)-2-phenylbutanamide

Cat. No.: B5022286
M. Wt: 365.21 g/mol
InChI Key: WOEJGCDXSIXBOB-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-phenylbutanamide is an aromatic amide characterized by a 4-iodophenyl group attached to a 2-phenylbutanamide backbone. Its molecular formula is C₁₆H₁₆INO (molecular weight: 381.22 g/mol) . The compound’s solubility in chlorinated solvents (e.g., dichloromethane) suggests utility in solution-phase applications, such as thin-film deposition for material science .

Properties

IUPAC Name

N-(4-iodophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEJGCDXSIXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-iodoaniline with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action for N-(4-iodophenyl)-2-phenylbutanamide would depend on its specific application. For instance, if used as a drug, it might interact with biological targets such as enzymes or receptors. The iodine atom could play a role in enhancing the compound’s binding affinity or specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogenated phenyl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-Iodophenyl)-2-phenylbutanamide 4-Iodo, 2-phenylbutanamide 381.22 High solubility in chlorinated solvents; potential enzyme inhibition
N-(4-Fluorophenyl)maleimide 4-Fluoro 189.14 IC₅₀ = 5.18 μM (MGL inhibition)
N-(4-Iodophenyl)maleimide 4-Iodo 303.14 IC₅₀ = 4.34 μM (MGL inhibition)
N-(4-Iodophenyl)-2-methylbutanamide 4-Iodo, 2-methylbutanamide 303.14 CAS: 335398-08-8; synthetic intermediate

Key Findings :

  • Halogen Impact : Despite the larger atomic radius of iodine compared to fluorine, halogen size minimally affects inhibitory potency in maleimide derivatives (e.g., IC₅₀ ~4–7 μM for MGL inhibition) .
  • Solubility: Bulky iodophenyl groups enhance solubility in non-polar solvents compared to smaller halogens, as seen in HTMs3a–c (dichloromethane/chloroform solubility) .
Backbone Modifications in Amide Derivatives

Variations in the amide backbone influence reactivity and biological activity:

Compound Name Backbone Structure Synthesis Yield Key Applications Reference
This compound 2-Phenylbutanamide Not reported Material science, enzyme inhibition
N-(4-Iodophenyl)-2-morpholinoacetamide Morpholine-acetamide Not reported Pharmacological probes
HTMs3b (N-(4-Iodophenyl)-N-phenylbenzenamine) Triphenylamine derivative 80% Hole-transporting materials (HTMs)
123I-FP-CIT Tropane derivative N/A Diagnostic imaging (dementia)

Key Findings :

  • Synthetic Yields : Steric hindrance from multiple iodophenyl groups (e.g., HTMs3c ) reduces yields (30% vs. 80% for HTMs3b ) .
  • Diagnostic Utility: 123I-FP-CIT, a tropane derivative with a 4-iodophenyl group, shows 90% sensitivity in Lewy body dementia detection but lower specificity (76%) compared to 123I-MIBG (93% sensitivity, 100% specificity) .
Pharmacological Activity Comparison

Selected compounds with 4-iodophenyl motifs and their biological activities:

Compound Name Target/Application Activity (IC₅₀ or Sensitivity) Reference
N-(4-Iodophenyl)maleimide Monoacylglycerol lipase (MGL) IC₅₀ = 4.34 μM
123I-FP-CIT Dopamine transporter (SPECT imaging) Sensitivity = 90%
This compound Not reported Hypothesized enzyme inhibition

Key Findings :

  • Enzyme Inhibition: Iodine’s electron-withdrawing effect may enhance binding affinity in enzyme inhibitors, though this is less pronounced than electronic effects from substituents like nitro or cyano groups .
  • Imaging Agents: 123I-FP-CIT’s diagnostic limitations (e.g., false positives in Parkinsonian disorders) highlight the need for structural optimization in iodophenyl-based tracers .

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